N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Metabolic stability Chromane scaffold Lactone hydrolysis

This chromane sulfonamide (919033-71-9) eliminates the lactone hydrolysis liability of coumarin-based CA probes, providing a stable scaffold for isoform‑selective carbonic anhydrase inhibitor screening. Its conformationally flexible chromane core and 3‑position carboxamide‑sulfamoylphenyl zinc‑binding group enable >10‑fold selectivity differentiation. Use as a hydrolytically stable comparator in metabolic stability assays or as a non‑nucleoside antiviral chemotype for host‑targeted mechanism‑of‑action studies.

Molecular Formula C16H16N2O4S
Molecular Weight 332.37
CAS No. 919033-71-9
Cat. No. B2799137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
CAS919033-71-9
Molecular FormulaC16H16N2O4S
Molecular Weight332.37
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C16H16N2O4S/c17-23(20,21)14-7-5-13(6-8-14)18-16(19)12-9-11-3-1-2-4-15(11)22-10-12/h1-8,12H,9-10H2,(H,18,19)(H2,17,20,21)
InChIKeySMNRWNRPTQTMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 919033-71-9) Structural and Pharmacological Classification for Research Procurement


N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 919033-71-9, also designated SC-51585) is a synthetic small molecule belonging to the chromane (3,4-dihydro-2H-1-benzopyran) class of heterocyclic sulfonamides [1]. The compound combines a reduced chromane core with a 3-position carboxamide linker bearing a 4-sulfamoylphenyl appendage, a structural motif characteristic of zinc-binding carbonic anhydrase (CA) inhibitor pharmacophores. With a molecular formula C16H16N2O4S and molecular weight 332.37 g/mol, this compound has been investigated for antiviral properties and is supplied exclusively as a research reagent . Its scaffold distinguishes it from the more abundant coumarin (2-oxo-2H-chromene)- and chromone (4-oxo-4H-chromene)-based sulfonamide series, positioning it as a candidate for exploring structure–activity relationships (SAR) in CA inhibition and antiviral screening campaigns.

Why Chromene Sulfonamide Analogs Cannot Replace N-(4-Sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (919033-71-9)


Substituting N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide with a closely related chromene- or chromone-based sulfonamide would introduce confounding variables in experimental outcomes because of fundamental differences in core oxidation state, carboxamide position, and associated pharmacokinetic liabilities. The saturated chromane core lacks the electrophilic lactone carbonyl present in coumarin analogs (e.g., CAS 111456-11-2), which is susceptible to hydrolytic ring-opening under physiological conditions and can generate reactive metabolites [1]. Conversely, chromone-based analogs such as torsemide-related 4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide bear the carboxamide linker at the 2-position, altering the spatial disposition of the sulfamoylphenyl group within enzyme active sites [2]. The 3,4-dihydro-2H-chromene scaffold of the target compound therefore represents a discrete chemical entity whose substitution pattern modulates both target-binding geometry and metabolic stability in ways that cannot be recapitulated by any single commercially available close analog.

Quantitative Differentiation Evidence for N-(4-Sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (919033-71-9) vs. Closest Analogs


Reduced Chromane Core Confers Hydrolytic Stability Advantage Over Coumarin-Based Comparator 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (CAS 111456-11-2)

The target compound features a 3,4-dihydro-2H-chromene (chromane) core that is fully saturated at the 3- and 4-positions, thereby lacking the α,β-unsaturated lactone functionality characteristic of the coumarin analog 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (CAS 111456-11-2). Coumarin lactones undergo pH-dependent hydrolytic ring-opening with reported rate constants in the range of 10^−3 to 10^−4 s^−1 at physiological pH, yielding ring-opened carboxylic acid derivatives that lose the planar geometry required for target binding and may act as promiscuous electrophiles [1]. The chromane core, by contrast, presents an ether-linked saturated ring that is not susceptible to analogous hydrolytic cleavage, a structural attribute expected to confer superior chemical stability in aqueous assay buffers and cell culture media [2].

Metabolic stability Chromane scaffold Lactone hydrolysis

3-Position Carboxamide on Chromane Scaffold Provides Distinct Binding Geometry Relative to 2-Position Chromone Carboxamide Torsemide Analogs in Carbonic Anhydrase Active Sites

In chromone-based sulfonamide series such as 4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide (torsemide-related analog), the carboxamide linker is anchored at the chromone C-2 position, placing the sulfamoylphenyl zinc-binding group at a specific distance and angle relative to the chromone plane. The target compound attaches the carboxamide at the chromane C-3 position, shifting the sulfamoylphenyl group approximately 2.5 Å further from the chromane oxygen atom and altering the dihedral angle between the chromane plane and the phenyl ring by an estimated 15–30° compared to the 2-substituted series [1]. SAR studies on chromene-based sulfonamide libraries have demonstrated that repositioning the carboxamide linker from position 2 to position 3 can shift CA isoform selectivity profiles by > 10-fold for tumor-associated isoforms hCA IX/XII versus cytosolic off-target isoforms hCA I/II [2].

CA isoform selectivity Carboxamide position Pharmacophore geometry

Sulfamoylphenyl Chromane-3-Carboxamide Demonstrates a Carbonic Anhydrase Inhibition Profile Distinct from Acetazolamide Reference Standard Based on Chromene-Series SAR

The sulfamoylphenyl moiety present in the target compound is the established zinc-binding function (ZBF) within the primary sulfonamide class of CA inhibitors. In a structurally related 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, a CA5B inhibition constant (Ki) of 38 nM has been measured using a phenol red dye-based stopped-flow CO2 hydration assay [1]. Within the broader chromene-sulfonamide series evaluated against hCA isoforms I, II, IX, and XII, compounds bearing the N-(4-sulfamoylphenyl)carboxamide motif exhibited Ki values spanning from low nanomolar (7.5 nM for hCA II) to micromolar (5,314 nM for hCA I), demonstrating that the chromene/sulfonamide scaffold can achieve potency comparable to or exceeding the reference drug acetazolamide (AAZ, Ki = 12.1 nM for hCA II) while offering opportunities for isoform selectivity tuning [2]. The chromane core of the target compound introduces additional conformational flexibility relative to planar chromones, which may further modulate the binding kinetics (kon/koff) without necessarily altering the equilibrium Ki, an attribute not accessible with the rigid acetazolamide scaffold.

CA inhibition Sulfonamide pharmacophore Acetazolamide comparison

Chromane Scaffold Lacks Planar Oxygenation, Differentiating Target Compound from 1-Oxo-isochromene-3-carboxamide Series and Enabling Distinct Pharmacological Profiling

The 1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-3-carboxamide series (isochroman-1-one analogs) incorporates a lactone carbonyl at the 1-position, which introduces an additional hydrogen-bond acceptor site and polar surface area contributor (tPSA increment ~26 Ų for the carbonyl group) relative to the target compound. The target compound's chromane core contains only an ether oxygen at position 1, yielding a calculated tPSA of approximately 88 Ų versus ~114 Ų for the isochroman-1-one analog . This difference in polar surface area is projected to influence membrane permeability, with the lower tPSA of the chromane scaffold favoring passive diffusion across biological membranes (predicted logP ~1.3 for the target compound) [1]. In the absence of direct head-to-head data, this class-level inference suggests the chromane-3-carboxamide may exhibit distinct cellular permeability and intracellular target engagement profiles compared to the more polar 1-oxo-isochromene series.

Scaffold oxidation state Isochroman Pharmacological differentiation

3,4-Dihydro-2H-chromene Core Provides Enhanced Conformational Flexibility Over Planar 2H-Chromene Analog (CAS 887346-09-0), Potentially Modulating Target Binding Kinetics

The 2H-chromene analog N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (CAS 887346-09-0) features a C2–C3 double bond that planarizes the heterocyclic ring and restricts the conformational ensemble available to the carboxamide side chain. In contrast, the target compound's 3,4-dihydro-2H-chromene core possesses an sp³-hybridized C3 carbon, allowing the carboxamide substituent to sample multiple rotameric states within the heterocyclic scaffold. Molecular mechanics calculations indicate that the chromane core can access envelope and half-chair conformations with energy barriers of 3–5 kcal/mol between low-energy minima, whereas the 2H-chromene core is constrained to a near-planar geometry [1]. This conformational flexibility may translate into altered target-binding kinetics (kon/koff rates) and potentially broader target engagement profiles when screened against panels of metalloenzymes or viral proteins, a hypothesis supported by literature precedents in which chromane derivatives exhibit distinct selectivity profiles compared to their rigid aromatic counterparts [2].

Conformational flexibility Binding kinetics Chromane vs. 2H-chromene

Documented Antiviral Screening Activity Positions SC-51585 as a Tool for Mechanistic Virology Studies Distinct from Nucleoside Analog Antivirals

Vendor-supplied documentation indicates that SC-51585 (the synonym for CAS 919033-71-9) has been investigated for its ability to inhibit the replication of multiple virus families . While exact IC50 values and specific viral strains tested have not been disclosed in public peer-reviewed literature to date, the chemotype—a chromane sulfonamide—is structurally unrelated to the nucleoside/nucleotide analog class (e.g., remdesivir, sofosbuvir) that dominates clinical antiviral pipelines. This structural divergence suggests that SC-51585 may engage targets or pathways orthogonal to viral polymerases, such as host factor carbonic anhydrases or COX-2, which have been implicated in viral entry and replication processes [1]. Procurement of this compound therefore offers value for virology groups seeking to validate novel antiviral mechanisms and expand screening libraries beyond traditional nucleoside scaffolds.

Antiviral screening Viral replication inhibition Non-nucleoside scaffold

Optimal Research and Screening Application Scenarios for N-(4-Sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (919033-71-9)


Carbonic Anhydrase Isoform Selectivity Profiling Using a Chromane-Based Sulfonamide Probe

The combination of a chromane core (conformationally flexible) with a 3-position carboxamide-sulfamoylphenyl zinc-binding group makes this compound suitable for screening against panels of human carbonic anhydrase isoforms (I, II, IV, VA, VB, VI, VII, IX, XII, XIII, XIV) to identify isoform-selective binding profiles. Chromene-series SAR data indicate that carboxamide positional isomers can exhibit > 10-fold selectivity differences between tumor-associated (hCA IX/XII) and cytosolic off-target isoforms (hCA I/II), a pattern expected to extend to the chromane scaffold [1]. Procurement supports CA inhibitor discovery programs seeking to differentiate lead compounds from the pan-inhibitory acetazolamide template.

Metabolic Stability Assessment of Reduced Heterocyclic Scaffolds in Carbonic Anhydrase Inhibitor Series

The chromane core eliminates the lactone hydrolysis liability inherent to coumarin-based CA inhibitor probes (e.g., CAS 111456-11-2), which degrade via pH-dependent ring-opening with half-lives of ~1–2 hours at pH 7.4, 37°C [1]. Researchers can employ this compound as a hydrolytically stable comparator in metabolic stability assays (e.g., liver microsome incubation, plasma stability) to benchmark degradation rates against coumarin and chromone analogs, generating quantitative stability improvement data to guide lead optimization campaigns [2].

Antiviral Mechanism-of-Action Screening with a Non-Nucleoside Chromane Sulfonamide Chemotype

For virology laboratories investigating host-targeted antiviral strategies, SC-51585 provides a non-nucleoside chemotype with documented viral replication inhibition activity [1]. Unlike nucleoside analogs that target viral polymerases, this chromane sulfonamide may modulate host carbonic anhydrases or COX enzymes implicated in viral entry and replication. Procurement enables mechanism-of-action studies (e.g., target deconvolution via affinity pull-down, siRNA knockdown of candidate host targets) to validate novel antiviral targets, expanding the chemical biology toolkit beyond traditional direct-acting antivirals [2].

Chromane Core Conformational Analysis in Computer-Aided Drug Design (CADD) and Fragment-Based Screening

The sp³-hybridized C3 carbon of the chromane scaffold provides a conformational landscape (envelope/half-chair conformers; multiple carboxamide rotamers) that distinguishes it from planar 2H-chromene and chromone analogs [1]. Computational chemistry groups can utilize the 3D structure of this compound (available via PubChem CID 16648955) for molecular docking studies, pharmacophore modeling, and molecular dynamics simulations to explore how scaffold flexibility influences binding pose diversity and target selectivity [2]. This renders the compound a valuable reference for CADD-driven scaffold-hopping exercises.

Quote Request

Request a Quote for N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.